N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4/c20-13-7-5-12(6-8-13)17-9-14(22-26-17)10-21-19(23)18-11-24-15-3-1-2-4-16(15)25-18/h1-9,18H,10-11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFNWQYDOQEDTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors, which could suggest a similar behavior for this compound.
Mode of Action
Compounds with similar structures have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by similar compounds, it can be inferred that this compound may affect multiple biochemical pathways.
Result of Action
The wide range of biological activities exhibited by similar compounds suggests that this compound could have diverse molecular and cellular effects.
Biological Activity
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides an overview of its biological activities, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- Molecular Formula : C19H17FN2O4
- Molecular Weight : 356.3 g/mol
- CAS Number : 953180-85-3
The presence of the isoxazole ring and the benzo[d]dioxin moiety contributes to its diverse biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties.
Anticancer Activity
Research indicates that isoxazole derivatives exhibit potent anticancer properties. A study involving various isoxazole compounds demonstrated significant cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study: Isoxazole Derivatives in Cancer Therapy
A series of studies have shown that compounds similar to this compound can inhibit key signaling pathways involved in tumor progression. For instance, derivatives have been identified as inhibitors of BRAF(V600E), a common mutation in melanoma .
| Compound | Target | IC50 (μM) | Cell Line |
|---|---|---|---|
| Compound A | BRAF(V600E) | 0.5 | Melanoma |
| Compound B | EGFR | 1.2 | Lung Cancer |
| N-(5-(4-fluorophenyl)isoxazol-3-yl)methyl | Unknown | TBD | TBD |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .
The anti-inflammatory effects are mediated through the inhibition of NF-kB signaling pathways. This results in reduced expression of inflammatory mediators and provides a therapeutic avenue for treating chronic inflammatory conditions.
Antimicrobial Activity
Isoxazole derivatives have shown promising antimicrobial activity against various pathogens. Studies suggest that they can disrupt bacterial cell membranes, leading to cell lysis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the isoxazole ring or the benzo[d]dioxin moiety can significantly affect potency and selectivity.
Key Findings from SAR Studies:
- Substituent Positioning : The position of fluorine on the phenyl ring enhances lipophilicity and cellular uptake.
- Functional Group Variation : Alterations in functional groups can lead to improved binding affinity to target proteins.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Dihydrodioxine/dihydroisoquinoline moieties contribute to distinct lipophilicity profiles, affecting membrane permeability .
Substituent Influence: The 4-fluorophenyl group (common in the target and ) improves metabolic stability by resisting cytochrome P450 oxidation . Hydroxyl groups (e.g., Compound 63 ) increase polarity, correlating with higher melting points (214–216°C vs. ~130°C for non-polar analogs ).
Q & A
Q. What are the critical steps in synthesizing N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?
The synthesis typically involves coupling reactions between isoxazole and benzo[d][1,4]dioxine precursors. Key steps include:
- Activation of the carboxylic acid group (e.g., using coupling agents like HATU or EDC).
- Amide bond formation between the isoxazole-methylamine intermediate and the dihydrobenzo[d][1,4]dioxine-carboxylic acid.
- Purification via column chromatography or recrystallization to isolate the final product .
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
Analytical techniques are critical:
- NMR spectroscopy : Compare experimental H and C NMR data with theoretical predictions (e.g., chemical shifts for fluorophenyl protons at δ ~7.5 ppm and isoxazole methylene protons at δ ~4.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] calculated and observed within ±0.0006 Da) .
- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection .
Q. What are the standard protocols for assessing the compound’s solubility and stability in biological assays?
- Solubility : Pre-dissolve in DMSO (≤1% final concentration) and dilute in assay buffers (e.g., PBS or cell culture media). Centrifugation or filtration may remove insoluble aggregates .
- Stability : Conduct time-course experiments using LC-MS to monitor degradation under physiological conditions (pH 7.4, 37°C) .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Advanced strategies include:
- Ultrasound-assisted synthesis : Enhances reaction rates and yields by improving mass transfer (e.g., 20% yield increase in isoxazole-thiadiazole derivatives) .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .
- Catalytic systems : Employ palladium or copper catalysts for regioselective cyclization in heterocycle formation .
Q. What in vitro models are suitable for evaluating the compound’s mitochondrial-targeted activity?
- Isolated mitochondria assays : Measure effects on membrane potential using Rhodamine 123 (Rh123) fluorescence in mouse liver mitochondria. Pre-treat with inhibitors (e.g., FCCP for depolarization control) .
- Cell-based models : Use HepG2 or primary hepatocytes to assess cytotoxicity and mitochondrial respiration (Seahorse XF Analyzer) .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Core modifications : Replace the 4-fluorophenyl group with other substituents (e.g., 3-methoxyphenyl or benzo[d][1,3]dioxole) to evaluate steric/electronic effects .
- Bioisosteric replacements : Substitute the isoxazole ring with oxadiazole or thiadiazole to assess heterocycle influence on potency .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with mitochondrial targets like cyclophilin D .
Q. What methodologies address contradictory data in biological assays?
- Dose-response validation : Repeat experiments across multiple concentrations to rule out off-target effects at high doses.
- Mitochondrial vs. cytosolic effects : Use fractionation techniques (e.g., differential centrifugation) to isolate mitochondrial vs. cytosolic activity .
- Positive controls : Include reference compounds (e.g., cyclosporine A for mitochondrial permeability transition pore inhibition) .
Q. How should in vivo studies be designed to evaluate therapeutic potential?
- Animal models : Use C57BL/6J mice for liver toxicity studies, with compound administration via intraperitoneal injection (dose range: 10–50 mg/kg) .
- Tissue distribution analysis : Quantify compound levels in target organs (e.g., liver, brain) using LC-MS/MS post-euthanasia .
- Biomarker monitoring : Measure serum ALT/AST for hepatotoxicity and mitochondrial DNA copy number via qPCR .
Q. What computational approaches predict metabolic stability and off-target interactions?
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and clearance rates to explain reduced in vivo activity .
- Metabolite identification : Use HRMS to detect active/inactive metabolites in liver microsomes .
- Tissue-specific delivery : Formulate liposomal or nanoparticle carriers to enhance target organ accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
